REACTION_CXSMILES
|
[CH2:1]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[CH3:19][O:20]C(Cl)Cl>[Ti](Cl)(Cl)(Cl)Cl.ClCCl>[CH2:1]([C:13]1[CH:14]=[CH:15][C:16]([CH:19]=[O:20])=[CH:17][CH:18]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]
|
Name
|
9
|
Quantity
|
114 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(Cl)Cl
|
Name
|
ice water
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
36.82 g
|
Type
|
catalyst
|
Smiles
|
[Ti](Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
24.68 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)C1=CC=CC=C1
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
thereto were stirred together below 10° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction system kept below 10° C. in an ice bath
|
Type
|
STIRRING
|
Details
|
further stirred at a room temperature for 45 minutes
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
The resultant reaction mixture
|
Type
|
EXTRACTION
|
Details
|
It was extracted four times with 200 mL of dichloromethane
|
Type
|
CUSTOM
|
Details
|
dried overnight on sodium sulfate
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by the use of an evaporator
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (silica gel, benzene:hexene =1:1)
|
Type
|
CUSTOM
|
Details
|
Consequently, 11.22 g (40.2 mmol) of a light yellow slightly viscous liquid was obtained
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(CCCCCCCCCCC)C1=CC=C(C=O)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |